molecular formula C20H23N3O4 B11549614 4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide

Cat. No.: B11549614
M. Wt: 369.4 g/mol
InChI Key: JNLDXBWEXFCNPR-FYJGNVAPSA-N
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Description

3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine group, converting it into an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering protein functions. The azomethine group plays a crucial role in these interactions, facilitating the binding to metal ions and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both methoxy and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide

InChI

InChI=1S/C20H23N3O4/c1-14-6-4-5-7-17(14)22-19(24)10-11-20(25)23-21-13-15-12-16(26-2)8-9-18(15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

JNLDXBWEXFCNPR-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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